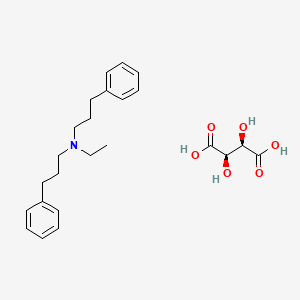

Alverine tartrate

Description

Properties

CAS No. |

3686-59-7 |

|---|---|

Molecular Formula |

C24H33NO6 |

Molecular Weight |

431.53 |

IUPAC Name |

Dipropylamine, N-ethyl-3,3'-diphenyl-, tartrate |

InChI |

1S/C20H27N.C4H6O6/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;5-1(3(7)8)2(6)4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI Key |

OACRHVKOMXFBDB-LREBCSMRSA-N |

SMILES |

CCN(CCCc1ccccc1)CCCc2ccccc2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alverine tartrate, Spasmaverin |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Alverine Tartrate on Smooth Muscle Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine tartrate is a widely used antispasmodic agent, the efficacy of which stems from a complex and multifaceted mechanism of action at the cellular level of smooth muscle. This technical guide provides a comprehensive overview of the core mechanisms through which this compound modulates smooth muscle cell function. It delves into its interactions with ion channels, and cell signaling pathways, with a focus on its dual effects on calcium homeostasis and myofilament calcium sensitivity. This document synthesizes key findings from in-vitro studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Smooth muscle contractility is a tightly regulated process primarily governed by the intracellular concentration of calcium ions ([Ca²⁺]i) and the calcium sensitivity of the contractile apparatus. Dysregulation of this process can lead to various pathological conditions, including irritable bowel syndrome (IBS) and other functional gastrointestinal disorders characterized by smooth muscle spasms. This compound has been a therapeutic staple for these conditions for decades. Its clinical efficacy is attributed to its direct action on smooth muscle cells, leading to relaxation. This guide will explore the molecular underpinnings of alverine's action, moving beyond a simple "spasmolytic" label to a more nuanced understanding of its pharmacological profile.

Core Mechanisms of Action

This compound exerts its effects on smooth muscle cells through three primary mechanisms:

-

Modulation of L-type Calcium Channels: Alverine paradoxically enhances spontaneous smooth muscle activity while inhibiting evoked contractions. This is partly explained by its effect on L-type voltage-gated calcium channels, where it appears to inhibit their inactivation.[1][2]

-

Antagonism of 5-HT₁ₐ Receptors: Alverine acts as an antagonist at serotonin 5-HT₁ₐ receptors, which are involved in visceral sensitivity and may play a role in modulating smooth muscle function.[3][4]

-

Inhibition of the Rho Kinase Pathway and Reduction of Calcium Sensitivity: There is evidence to suggest that alverine inhibits the Rho kinase signaling pathway, which would decrease the sensitivity of the contractile machinery to calcium, leading to muscle relaxation even in the presence of elevated intracellular calcium.[1][2]

These mechanisms will be explored in detail in the following sections.

Modulation of L-type Calcium Channels

Alverine's effect on L-type calcium channels is a key aspect of its paradoxical actions. While it is used clinically as a spasmolytic, in experimental settings, it can increase the frequency and amplitude of spontaneous action potentials and associated transient increases in intracellular calcium.[1][5] This is attributed to a decrease in the rate of decay of the action potential, suggesting an inhibition of the inactivation of L-type calcium channels.[1][2] By slowing inactivation, the channels remain open for a longer duration during an action potential, leading to an increased influx of calcium.

Quantitative Data

Currently, specific IC₅₀ or Kᵢ values for the direct blockade of L-type calcium channels by this compound are not well-documented in the available literature. The primary evidence for its effect is derived from electrophysiological and functional studies observing changes in action potential duration and spontaneous contractile activity.

Antagonism of 5-HT₁ₐ Receptors

Alverine citrate has been shown to have a high affinity for the 5-HT₁ₐ receptor subtype, acting as a selective antagonist.[4] This action is particularly relevant in the context of visceral hypersensitivity, a key feature of IBS. By blocking 5-HT₁ₐ receptors, alverine can reduce nociceptive signaling.

Quantitative Data

The following table summarizes the binding affinity and inhibitory concentration of alverine for the 5-HT₁ₐ receptor.

| Parameter | Value | Reference |

| IC₅₀ | 101 nM | [3][6] |

| Kₑ | 6.53 µM* | [5] |

*Note: The reported Kₑ value of 6.53 mmol/L in the source is exceptionally high and likely a typographical error. A value in the µM range is more consistent with the reported high affinity.

Inhibition of the Rho Kinase Pathway and Calcium Sensitization

A crucial component of smooth muscle contraction is the sensitization of the contractile proteins to calcium, a process regulated by the RhoA/Rho kinase (ROCK) pathway. Upon activation, Rho kinase phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin regulatory light chain (MLC₂₀) for a given concentration of intracellular calcium. This results in a more forceful and sustained contraction.

Alverine has been observed to suppress contractions induced by high potassium or acetylcholine with little effect on the associated increase in intracellular calcium.[1][2] This effect is very similar to that of known Rho kinase inhibitors like Y-27632, suggesting that alverine may act by inhibiting this calcium-sensitizing pathway.[1]

Quantitative Data

Direct quantitative data on the IC₅₀ or Kᵢ of this compound for Rho kinase inhibition is not currently available. The evidence for this mechanism is primarily based on the comparison of its physiological effects with those of established Rho kinase inhibitors.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

Alverine Tartrate and L-type Calcium Channels: A Technical Guide to a Complex Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine, a widely used antispasmodic agent, has long been categorized broadly as a smooth muscle relaxant. While its clinical efficacy is well-established, the precise molecular mechanisms underpinning its action are multifaceted and extend beyond simple channel blockade. This technical guide delves into the nuanced interaction between alverine and L-type voltage-gated calcium channels (Ca L). Contrary to the conventional view of alverine as a direct inhibitor, recent evidence suggests a more complex, paradoxical mechanism involving the modulation of channel inactivation dynamics. This document synthesizes key research findings, presents quantitative data from experimental observations, details relevant laboratory protocols, and provides visual diagrams of the proposed signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

A Paradoxical Mechanism of Action

The classical understanding of smooth muscle relaxants often involves the direct blockade of L-type calcium channels, which reduces the influx of extracellular Ca2+ and thereby prevents the activation of the contractile apparatus. However, research into alverine citrate reveals a more intricate mechanism. Studies on detrusor smooth muscle (DSM) of the guinea-pig urinary bladder indicate that alverine does not act as a simple channel blocker but rather as a modulator of channel kinetics.

Key findings suggest a dual effect:

-

Enhancement of Spontaneous Activity: At concentrations such as 10 μM, alverine has been observed to increase the frequency and amplitude of spontaneous action potentials and the associated transient increases in intracellular Ca2+ ([Ca2+]i) and contractions.[1][2] This effect is attributed to a decrease in the rate of decay of the action potential , suggesting that alverine inhibits the inactivation of L-type Ca L channels.[1][2][3] By slowing inactivation, alverine may prolong the window for Ca2+ influx during each spontaneous action potential.

-

Suppression of Evoked Activity: In contrast to its effect on spontaneous activity, alverine effectively suppresses contractions that are deliberately induced by high potassium (40 mM) or acetylcholine (ACh, 10 μM).[1][2] Intriguingly, this suppression of contraction occurs with little to no corresponding suppression of the increase in [Ca2+]i.[1][2] This critical observation suggests that for evoked responses, alverine's primary mechanism may not be the inhibition of calcium influx but rather the inhibition of the calcium sensitivity of the contractile proteins .[1][2][3] This action is similar to that of Rho kinase inhibitors like Y-27632.[2]

This evidence challenges the classification of alverine as a conventional smooth muscle relaxant and repositions it as a spasmolytic agent that modulates muscle activity in a state-dependent manner.[1]

References

Unveiling the 5-HT1A Receptor Antagonism of Alverine Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the antagonistic activity of Alverine tartrate at the serotonin 1A receptor (5-HT1A). Alverine, a smooth muscle relaxant, has demonstrated a significant interaction with this key receptor implicated in various physiological and pathological processes, including visceral sensitivity. This document summarizes the quantitative data, outlines detailed experimental methodologies for investigating this interaction, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

The antagonistic potential of Alverine citrate at the 5-HT1A receptor has been quantified through in-vitro binding studies. The half-maximal inhibitory concentration (IC50) represents the concentration of the drug required to inhibit 50% of the specific binding of a radioligand to the receptor.

| Compound | Receptor | Parameter | Value (nM) | Reference |

| Alverine citrate | 5-HT1A | IC50 | 101 | [1][2][3] |

Core Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this pathway by preventing agonist binding.

Experimental Protocols

The investigation of this compound's 5-HT1A antagonism involves both in-vitro and in-vivo methodologies.

In-Vitro: 5-HT1A Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

1. Materials:

-

Membrane Preparation: Cell membranes expressing the human 5-HT1A receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).

-

Non-specific Binding Control: 10 µM 5-HT.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

2. Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, the cell membrane preparation, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Add the radioligand ([3H]8-OH-DPAT) to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

In-Vivo: Rat Model of Visceral Hypersensitivity

This protocol describes a model to assess the effect of this compound on visceral pain perception, a process modulated by 5-HT1A receptors.

1. Animals:

-

Male Sprague-Dawley rats.

2. Procedure:

-

Induction of Hypersensitivity: Administer a sensitizing agent, such as 5-HTP (a serotonin precursor), to induce rectal hypersensitivity.

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneally or intracerebroventricularly) at various doses. A control group receives the vehicle.

-

Rectal Distension: After a set period, perform colorectal distension using a balloon catheter inserted into the rectum. The balloon is inflated to various pressures to elicit a visceral pain response.

-

Behavioral Assessment: Record the abdominal withdrawal reflex (AWR), a quantifiable measure of the pain response, at each distension pressure.

-

Agonist Challenge: In some experiments, a selective 5-HT1A agonist like 8-OH-DPAT can be administered to confirm the receptor-specific action of the antagonist.

3. Data Analysis:

-

Compare the AWR scores between the Alverine-treated groups and the control group at each distension pressure.

-

A significant reduction in AWR scores in the treated groups indicates an antinociceptive effect.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments to characterize the 5-HT1A antagonism of this compound.

References

Pharmacodynamics of Alverine Tartrate in Gastrointestinal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine tartrate is a musculotropic antispasmodic agent utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its therapeutic efficacy stems from a multifactorial mechanism of action targeting the smooth muscle of the gastrointestinal tract. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its effects in relevant gastrointestinal models. The document summarizes key quantitative data, details experimental protocols for in vitro and in vivo studies, and presents the underlying signaling pathways through explanatory diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of therapeutic agents for gastrointestinal motility and sensitivity disorders.

Introduction

Gastrointestinal smooth muscle contractility and visceral sensitivity are complex physiological processes that, when dysregulated, contribute to the symptomology of functional gastrointestinal disorders such as irritable bowel syndrome. This compound exerts its therapeutic effects by directly targeting the underlying pathophysiology of these conditions. It is recognized as a direct-acting smooth muscle relaxant, demonstrating a complex pharmacological profile that includes modulation of ion channels and receptor-mediated signaling pathways. This guide will dissect the pharmacodynamic properties of this compound, providing a foundational understanding for further research and drug development.

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the pharmacodynamic effects of this compound from various experimental models.

Table 1: Receptor Binding Affinity of Alverine Citrate

| Target | Ligand | IC50 (nM) | Model System |

| 5-HT1A Receptor | Alverine Citrate | 101 | In vitro binding studies |

Table 2: In Vitro Efficacy of Alverine Citrate in Smooth Muscle Preparations

| Model System | Agonist | Alverine Citrate Concentration | Effect |

| Guinea Pig Detrusor Smooth Muscle | High K+ (40 mM) | 10 µM | Suppression of contraction[1] |

| Guinea Pig Detrusor Smooth Muscle | Acetylcholine (10 µM) | 10 µM | Suppression of contraction[1] |

Note: Data from detrusor smooth muscle is presented as a proxy for gastrointestinal smooth muscle due to the limited availability of specific quantitative data for the latter.

Table 3: In Vivo Efficacy of Alverine Citrate in a Model of Visceral Hypersensitivity

| Model System | Endpoint | Effective Dose (p.o.) | Effect |

| Rat Model of Stress-Induced Colonic Hypersensitivity | Reduction of abdominal cramps upon colonic distension | 10 mg/kg | Significant reduction in visceral hypersensitivity |

Table 4: Clinical Efficacy of Alverine Citrate in Combination with Simethicone in IBS Patients

| Study Design | Treatment Group | Placebo Group | Endpoint | Outcome |

| Randomized, double-blind, placebo-controlled | Alverine Citrate (60 mg) + Simethicone (300 mg) | Placebo | Median VAS score for abdominal pain at week 4 | 40 mm |

| Responder rate at week 4 | 46.8% |

Key Signaling Pathways in this compound's Mechanism of Action

This compound's pharmacodynamic effects are mediated through several key signaling pathways within gastrointestinal smooth muscle cells and enteric neurons.

Modulation of L-type Calcium Channels

A primary mechanism of alverine's spasmolytic action is the inhibition of calcium influx through L-type voltage-gated calcium channels in smooth muscle cells. This reduction in intracellular calcium concentration leads to decreased activation of calmodulin and myosin light chain kinase, ultimately resulting in muscle relaxation. Paradoxically, alverine has also been observed to enhance spontaneous contractions, a phenomenon suggested to be due to the inhibition of the inactivation of L-type Ca2+ channels.[1]

Antagonism of 5-HT1A Receptors

Alverine acts as an antagonist at 5-HT1A receptors, which are implicated in visceral nociception. By blocking these receptors, particularly on enteric neurons, alverine can modulate the perception of pain originating from the gastrointestinal tract, thereby contributing to its efficacy in alleviating abdominal discomfort associated with IBS. The downstream signaling of 5-HT1A receptor antagonism in the gut involves complex neuronal pathways that ultimately reduce the transmission of nociceptive signals.

Desensitization of Contractile Proteins to Calcium

Evidence suggests that alverine may also exert its effects by reducing the sensitivity of the contractile machinery to intracellular calcium.[1] This action is potentially mediated through the inhibition of the RhoA/Rho-kinase (ROCK) pathway. The Rho-kinase pathway is a key regulator of calcium sensitization in smooth muscle. By inhibiting this pathway, alverine can promote relaxation even at constant intracellular calcium levels.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacodynamic properties of this compound. The following sections outline standardized protocols for key in vitro and in vivo experiments.

In Vitro Assessment of Spasmolytic Activity: Isolated Guinea Pig Ileum Preparation

This ex vivo model is a classical pharmacological preparation to assess the spasmolytic activity of a compound on intestinal smooth muscle.

Experimental Workflow:

Methodology:

-

Animal and Tissue Preparation: A male Dunkin-Hartley guinea pig (250-350 g) is euthanized by cervical dislocation. The abdomen is opened, and a segment of the terminal ileum is excised and placed in warm, aerated Tyrode's solution. The lumen is gently flushed to remove contents, and the segment is cut into 2-3 cm pieces.

-

Mounting: The ileal segment is suspended in a 10-20 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2. One end is attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system. A resting tension of approximately 1 g is applied.

-

Equilibration: The tissue is allowed to equilibrate for 30-60 minutes, with the bath solution being changed every 15 minutes.

-

Induction of Contraction: A submaximal contraction is induced by adding a standard agonist to the organ bath. Common agonists include acetylcholine (e.g., 10⁻⁶ M), histamine (e.g., 10⁻⁶ M), or potassium chloride (e.g., 60 mM).

-

Application of this compound: Once a stable contractile response to the agonist is achieved, this compound is added to the bath in a cumulative or non-cumulative manner, with increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M). The contractile response is recorded at each concentration.

-

Data Analysis: The percentage inhibition of the agonist-induced contraction is calculated for each concentration of this compound. A dose-response curve is plotted, and the IC50 value (the concentration of alverine that produces 50% of the maximal inhibition) is determined.

In Vivo Assessment of Visceral Antinociceptive Effects: Rat Model of Visceral Hypersensitivity

This in vivo model is used to evaluate the potential of a compound to reduce visceral pain and hypersensitivity, key symptoms of IBS.

Experimental Workflow:

Methodology:

-

Animal Model: Adult male Wistar rats (200-250 g) are used. Visceral hypersensitivity can be induced by various methods, such as neonatal colon irritation with acetic acid or mustard oil, or through chronic stress protocols (e.g., water avoidance stress).

-

Surgical Preparation (for EMG recording): For a more quantitative assessment, electrodes can be surgically implanted into the abdominal muscles to record the electromyographic (EMG) response to colorectal distension.

-

Drug Administration: this compound or vehicle is administered to the animals, typically via oral gavage, at predetermined times before the assessment of visceral sensitivity.

-

Colorectal Distension (CRD): A flexible balloon catheter is inserted into the rectum and colon. The balloon is incrementally inflated to different pressures (e.g., 20, 40, 60, 80 mmHg) to induce a visceromotor response.

-

Measurement of Visceral Sensitivity: The response to CRD is quantified. This can be done by observing the abdominal withdrawal reflex (AWR), a semi-quantitative scoring of abdominal muscle contraction, or by recording the EMG activity of the abdominal muscles, which provides a more objective measure of the contractile response.

-

Data Analysis: The pain threshold (the pressure at which a significant response is elicited) or the magnitude of the response at each distension pressure is compared between the alverine-treated group and the vehicle-treated control group. A significant increase in the pain threshold or a decrease in the response magnitude in the treated group indicates an antinociceptive effect.

Conclusion

This compound is a pharmacologically complex agent with a multimodal mechanism of action that underpins its utility in the treatment of functional gastrointestinal disorders. Its ability to modulate L-type calcium channels, antagonize 5-HT1A receptors, and potentially reduce the calcium sensitivity of contractile proteins provides a comprehensive approach to alleviating the symptoms of smooth muscle spasm and visceral hypersensitivity. The experimental models and protocols detailed in this guide offer a framework for the continued investigation of alverine and the development of novel therapeutics for gastrointestinal diseases. Further research is warranted to fully elucidate the quantitative aspects of its pharmacodynamics in gastrointestinal tissues and to further refine our understanding of its intricate signaling pathways.

References

Unveiling the Anti-Inflammatory Potential of Alverine Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine tartrate, a well-established smooth muscle relaxant, is demonstrating significant potential as an anti-inflammatory agent. Emerging research indicates that its therapeutic effects extend beyond its spasmolytic properties, directly influencing key inflammatory signaling pathways. This technical guide synthesizes the current understanding of this compound's anti-inflammatory functions, presenting key experimental data, detailed methodologies, and a visual representation of its mechanism of action. The primary focus is on its ability to target Src kinase within the NF-κB signaling cascade, thereby inhibiting the production of pro-inflammatory mediators. This document aims to provide a comprehensive resource for researchers and drug development professionals exploring novel applications for this compound in the context of inflammatory diseases.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1] Alverine, traditionally used for relieving gastrointestinal cramps, has shown promise in mitigating inflammatory responses.[2][3] This guide delves into the scientific evidence elucidating the anti-inflammatory properties of this compound, with a particular focus on its molecular mechanisms.

In Vitro Anti-inflammatory Effects of Alverine

Studies utilizing RAW264.7 macrophage cells, a standard model for inflammation research, have demonstrated Alverine's ability to suppress the production of key inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

Alverine has been shown to reduce the production of nitric oxide (NO) in RAW264.7 cells stimulated by lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly (I:C)).[2] This inhibitory effect was observed to be dose-dependent.[2]

Downregulation of Pro-inflammatory Gene Expression

Treatment with Alverine resulted in a dose-dependent inhibition of the mRNA expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-α (TNF-α) in LPS-stimulated RAW264.7 cells.[2][4]

Table 1: Effect of Alverine on Pro-inflammatory Gene Expression in LPS-stimulated RAW264.7 Cells

| Concentration of Alverine (μM) | iNOS mRNA Expression | COX-2 mRNA Expression | TNF-α mRNA Expression |

| 0 (LPS only) | Baseline | Baseline | Baseline |

| Up to 200 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

| Data synthesized from findings reported in scientific literature.[2][4] |

In Vivo Anti-inflammatory Efficacy

The anti-inflammatory effects of Alverine have also been confirmed in animal models.

Amelioration of Gastric Ulcers

In a mouse model of HCl/EtOH-stimulated gastric ulcers, oral administration of Alverine at doses of 100 and 200 mg/kg resulted in a significant reduction of inflammation, as evidenced by decreased redness and bleeding in the gastric mucosa.[1][2]

Table 2: In Vivo Efficacy of Alverine in a Gastritis Model

| Treatment Group | Dosage (mg/kg) | Outcome |

| Control | - | Severe gastric mucosal damage |

| Alverine | 100 | Amelioration of gastric ulcers |

| Alverine | 200 | Amelioration of gastric ulcers |

| Based on in vivo studies.[1][2] |

Mechanism of Action: Targeting the NF-κB Pathway

The primary anti-inflammatory mechanism of Alverine involves the inhibition of the nuclear factor κB (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[5]

Identification of Src as a Direct Target

Cellular thermal shift assays (CETSAs) and immunoblotting have identified Src kinase as a direct molecular target of Alverine.[2] Src is an upstream signaling molecule in the NF-κB pathway.[2]

Inhibition of NF-κB Signaling Cascade

By targeting Src, Alverine effectively downregulates the phosphorylation of key components of the NF-κB pathway, including IκBα and the NF-κB subunits p65 and p50.[1][2] This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of its target inflammatory genes.[2]

Caption: Alverine inhibits the NF-κB pathway by directly targeting Src kinase.

Experimental Protocols

Cell Culture and Reagents

RAW264.7 macrophage cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Lipopolysaccharide (LPS) from Escherichia coli is used to induce an inflammatory response.

Nitric Oxide (NO) Assay

NO production is measured in the culture supernatants using the Griess reagent. Cells are pre-treated with various concentrations of Alverine for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) for 24 hours. The absorbance is measured at 540 nm.

RNA Extraction and Real-Time PCR

Total RNA is extracted from cells using a suitable kit (e.g., TRIzol). cDNA is synthesized using a reverse transcription kit. Real-time PCR is performed to quantify the mRNA expression levels of iNOS, COX-2, and TNF-α. Gene expression is normalized to a housekeeping gene such as GAPDH.

Western Blotting

Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of Src, AKT, IκBα, p65, and p50, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Gastritis Model

Mice are fasted for 18 hours and then orally administered Alverine (100 or 200 mg/kg) or a vehicle control. One hour later, acute gastritis is induced by oral administration of a solution of HCl and ethanol. After a set time, the stomachs are excised, and the gastric mucosal lesions are examined. Stomach tissues can be further processed for Western blotting to analyze the phosphorylation status of NF-κB pathway proteins.

References

- 1. Anti-Inflammatory Functions of Alverine via Targeting Src in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Functions of Alverine via Targeting Src in the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Alverine Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Alverine tartrate, an antispasmodic agent. The information is curated for professionals in research, development, and quality control within the pharmaceutical industry. This document details synthetic pathways, experimental protocols, and in-depth analytical characterization, presenting quantitative data in structured tables and visualizing complex processes through diagrams.

Synthesis of this compound

Alverine is a tertiary amine, chemically named N-ethyl-N,N-bis(3-phenylpropyl)amine. The synthesis of its tartrate salt involves the initial preparation of the Alverine free base, followed by salt formation with tartaric acid. Two primary synthetic routes for the Alverine base have been established: the alkylation of ethylamine and reductive amination.

Synthesis of Alverine Free Base

Route 1: Alkylation of Ethylamine with 3-Phenylpropyl Halide

This method involves the dialkylation of ethylamine with two equivalents of a 3-phenylpropyl halide (e.g., bromide or chloride). The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed. A general representation of this synthesis is the reaction of 3-phenylpropylchloride with ethylamine.

Route 2: Reductive Amination

This alternative route involves the reaction of 3-phenylpropenal or 3-phenylpropanal with ethylamine. This pathway can proceed in a stepwise manner, starting with the formation of the intermediate N-ethyl-3-phenylpropylamine, which is then further reacted with another equivalent of a phenylpropyl precursor. A patent describes the synthesis of N-ethyl-3-phenylpropylamine via the reductive amination of 3-phenylpropanal with ethylamine hydrochloride in methanol, using sodium borohydride as the reducing agent. The resulting secondary amine can then undergo a second alkylation or reductive amination to yield the tertiary amine, Alverine.

A logical workflow for the synthesis of Alverine base via reductive amination is depicted below.

Preparation of this compound

The final step in the synthesis is the formation of the tartrate salt. This is achieved by reacting the Alverine free base with tartaric acid in an appropriate solvent. The stoichiometry of the reaction is crucial to ensure the formation of the desired salt. Typically, the free base is dissolved in a suitable organic solvent, and a solution of tartaric acid in the same or a miscible solvent is added, often with stirring, to induce precipitation of the salt. The resulting solid is then collected by filtration, washed, and dried.

Chemical Characterization of this compound

A thorough chemical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

The fundamental physicochemical properties of Alverine and its common salt form are summarized below.

| Property | Value (Alverine Base) | Value (Alverine Citrate) |

| Molecular Formula | C₂₀H₂₇N | C₂₆H₃₅NO₇ |

| Molecular Weight | 281.44 g/mol | 473.56 g/mol |

| Appearance | Liquid | White crystalline powder |

| CAS Number | 150-59-4 | 5560-59-8 |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of Alverine. While specific data for the tartrate salt is scarce, the expected signals for the Alverine moiety can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and 3-phenylpropyl groups. These would include triplets and quartets for the ethyl protons, and multiplets for the propyl chain and aromatic protons.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for the aliphatic carbons of the ethyl and propyl chains, as well as the aromatic carbons of the phenyl rings.

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands.

| Wavenumber Range (cm⁻¹) | Assignment |

| 3000 - 2850 | C-H stretching (aliphatic) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C stretching (aromatic ring) |

| ~1735 (strong) | C=O stretching (from tartaric acid) |

| Broad band ~3400-2400 | O-H stretching (from tartaric acid) |

| ~1200-1000 | C-N stretching |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Alverine, the protonated molecule [M+H]⁺ would have an m/z of approximately 282.2. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways, which typically involve the cleavage of the alkyl chains attached to the nitrogen atom.

A proposed workflow for the analytical characterization of this compound is presented below.

Chromatographic Analysis

HPLC is the primary method for determining the purity of this compound and for quantifying any related impurities. A typical reversed-phase HPLC method would be employed.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Elemental Analysis

Elemental analysis is performed to determine the percentage composition of carbon, hydrogen, and nitrogen in the synthesized this compound. The experimental values should be in close agreement with the theoretical values calculated from the molecular formula.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of the synthesis and analysis. The following are generalized procedures based on the available literature.

Synthesis of Alverine Free Base (Illustrative Protocol)

-

To a solution of ethylamine in a suitable solvent (e.g., ethanol), add a base (e.g., potassium carbonate).

-

Add 3-phenylpropyl bromide dropwise to the reaction mixture at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure, to obtain pure Alverine free base.

Preparation of this compound (Illustrative Protocol)

-

Dissolve the purified Alverine free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, with gentle heating if necessary.

-

Slowly add the tartaric acid solution to the Alverine base solution with constant stirring.

-

Continue stirring for a period to allow for complete salt formation and precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the this compound salt under vacuum at an appropriate temperature.

HPLC Method for Purity Determination (Illustrative Protocol)

-

Mobile Phase Preparation: Prepare the aqueous and organic phases of the mobile phase as per the validated method. Filter and degas both phases before use.

-

Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable diluent to prepare a stock solution. Prepare working standards by appropriate dilution.

-

Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase or diluent to achieve a concentration similar to the working standard.

-

Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

-

Data Analysis: Calculate the purity of the sample by comparing the peak area of the Alverine peak in the sample chromatogram to that in the standard chromatogram. Identify and quantify any impurities based on their relative retention times and response factors, if known.

Conclusion

This technical guide has outlined the key aspects of the synthesis and chemical characterization of this compound. The provided information on synthetic routes, analytical methodologies, and experimental protocols serves as a valuable resource for professionals in the pharmaceutical field. Adherence to detailed and validated procedures is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. Further research to establish specific quantitative data for this compound would be beneficial for the scientific community.

Alverine Tartrate: An In-depth Technical Guide to its Molecular Targets Beyond Smooth Muscle Relaxation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine tartrate, a drug traditionally recognized for its direct spasmolytic action on smooth muscles, exhibits a more complex pharmacological profile than previously understood. This technical guide delves into the molecular targets of this compound beyond its established role in smooth muscle relaxation, providing a comprehensive overview for researchers and drug development professionals. Emerging evidence points towards significant interactions with key signaling pathways, most notably the serotonergic system through antagonism of the 5-HT1A receptor, and modulation of ion channels, specifically L-type calcium channels. This document synthesizes the current understanding of these off-target effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this area.

Introduction

Alverine citrate is a widely used therapeutic agent for functional gastrointestinal disorders, primarily due to its ability to induce smooth muscle relaxation.[1] Its mechanism of action has historically been attributed to a direct effect on the muscle cells of the gut and uterus, preventing painful spasms.[2] However, recent pharmacological investigations have revealed that alverine's therapeutic effects may be mediated by a broader range of molecular interactions. This guide focuses on these alternative molecular targets, providing a deeper understanding of alverine's polypharmacology. The primary non-smooth muscle targets identified to date are the 5-HT1A receptor, for which alverine acts as an antagonist, and L-type calcium channels.[3][4] A thorough understanding of these interactions is crucial for optimizing its therapeutic use and exploring new clinical applications.

Key Molecular Targets

Serotonin 5-HT1A Receptor Antagonism

A significant body of evidence indicates that this compound acts as a competitive antagonist at the serotonin 5-HT1A receptor.[3] This interaction is believed to contribute to its visceral antinociceptive properties, particularly in the context of irritable bowel syndrome (IBS) where serotonin is a key mediator of hyperalgesia.[1]

The affinity and functional potency of this compound at the 5-HT1A receptor have been quantified in several studies. The following table summarizes the key quantitative data available.

| Parameter | Value | Species/System | Reference |

| IC50 | 101 nM | Not Specified | [3] |

| KD | 6.53 mmol/L | Not Specified | [4] |

| Affinity | High | Rat | [1] |

| Functional Activity | Antagonist | Rat | [1] |

Note: The reported KD value of 6.53 mmol/L appears unusually high for a pharmacologically relevant interaction and may represent a different unit or context in the original source.

Modulation of L-type Calcium Channels

Alverine has been shown to modulate the activity of L-type calcium channels.[4][5] This interaction is complex, with evidence suggesting that alverine may inhibit the inactivation of these channels, leading to an increase in Ca2+ influx during action potentials.[4][5] This effect could paradoxically enhance spontaneous smooth muscle activity while suppressing evoked contractions.[4][5]

| Parameter | Observation | Species/System | Reference |

| Effect on Channel Inactivation | Inhibition | Guinea-pig detrusor smooth muscle | [4][5] |

| Effect on Action Potential | Decreased rate of decay | Guinea-pig detrusor smooth muscle | [4][5] |

Other Potential Targets

In-vitro binding studies have suggested that alverine citrate has a weak affinity for 5-HT3 and 5-HT4 receptor subtypes.[1] However, these interactions are considered less significant compared to its potent antagonism of the 5-HT1A receptor.

Signaling Pathways and Experimental Workflows

Alverine's Antagonism of the 5-HT1A Receptor Signaling Pathway

Alverine's antagonism at the 5-HT1A receptor interferes with the canonical Gi/o-coupled signaling cascade. By blocking the binding of serotonin, alverine prevents the inhibition of adenylyl cyclase, thereby maintaining cellular cAMP levels.

Experimental Workflow for Radioligand Binding Assay

The affinity of alverine for the 5-HT1A receptor is typically determined using a competitive radioligand binding assay. This workflow outlines the key steps involved in such an experiment.

Experimental Workflow for Whole-Cell Patch Clamp Electrophysiology

To investigate the effects of alverine on L-type calcium channels, the whole-cell patch-clamp technique is employed. This allows for the direct measurement of ion channel currents in a single cell.

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of this compound for the 5-HT1A receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]-WAY-100635.

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add cell membranes, a fixed concentration of [3H]-WAY-100635, and either vehicle, a non-specific ligand (to determine non-specific binding), or varying concentrations of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Whole-Cell Patch Clamp for L-type Calcium Channel Modulation

This protocol describes a general method for assessing the effect of this compound on L-type calcium currents.

-

Materials:

-

Isolated single smooth muscle cells or a suitable cell line expressing L-type calcium channels.

-

External solution (containing physiological concentrations of ions, with Ba2+ often used as the charge carrier to enhance current and block K+ channels).

-

Internal solution (pipette solution, containing a Cs+-based solution to block K+ currents and an appropriate Ca2+ buffer).

-

This compound stock solution.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Inverted microscope.

-

Borosilicate glass capillaries for pulling micropipettes.

-

-

Procedure:

-

Prepare isolated cells and place them in a recording chamber on the stage of an inverted microscope.

-

Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Using a micromanipulator, approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit L-type calcium currents.

-

Record baseline currents in the absence of the drug.

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Record the L-type calcium currents in the presence of alverine.

-

Analyze the data to determine the effects of alverine on current amplitude, activation, inactivation kinetics, and voltage-dependence.

-

Conclusion

The pharmacological profile of this compound extends beyond its direct effects on smooth muscle contractility. Its antagonism of the 5-HT1A receptor and modulation of L-type calcium channels represent significant molecular interactions that likely contribute to its therapeutic efficacy. The data and methodologies presented in this guide provide a foundation for further investigation into these off-target effects. A more comprehensive understanding of alverine's molecular targets will be instrumental in refining its clinical use, exploring novel therapeutic indications, and guiding the development of next-generation therapeutics with improved selectivity and efficacy. Future research should aim to obtain more precise quantitative data across a broader range of molecular targets and to elucidate the downstream consequences of these interactions in relevant physiological and pathological contexts.

References

- 1. What is the mechanism of Alverine Citrate? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmaceutical Insights: alverine citrate's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 4. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Alverine Tartrate for In Vitro Organ Bath Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alverine is a smooth muscle relaxant utilized in the management of functional gastrointestinal disorders. Its primary therapeutic action is the alleviation of smooth muscle spasms. In vitro organ bath studies are crucial for elucidating the pharmacological properties of alverine tartrate on smooth muscle contractility. These experiments allow for the investigation of its mechanism of action, potency, and efficacy in a controlled ex vivo environment.

This document provides a detailed experimental protocol for assessing the effects of this compound on isolated guinea pig ileum, a classic model for studying gastrointestinal smooth muscle physiology.

Mechanism of Action

This compound exhibits a complex and paradoxical mechanism of action. While it can enhance spontaneous smooth muscle contractions, it effectively suppresses contractions evoked by various stimuli.[1] Its primary mechanisms include:

-

Inhibition of L-type Ca2+ Channels: Alverine is believed to inhibit the inactivation of L-type calcium channels, which can paradoxically increase calcium influx during spontaneous action potentials. However, it also appears to suppress evoked activity by inhibiting the sensitivity of contractile proteins to Ca2+.[1][2][3]

-

Rho-Kinase Pathway Inhibition: The effects of alverine on evoked contractions are similar to those of Rho-kinase inhibitors, suggesting an interaction with this pathway which is crucial for calcium sensitization of the contractile apparatus.[1][3]

-

5-HT1A Receptor Antagonism: Alverine also functions as a 5-HT1A antagonist, which may contribute to its therapeutic effects by modulating visceral sensitivity.[2]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Specifications |

| This compound | Purity ≥ 98% |

| Acetylcholine (ACh) Chloride | Reagent Grade |

| Potassium Chloride (KCl) | Reagent Grade |

| Tyrode's Salt Mixture | For physiological solution |

| Distilled Water | High-purity |

| Carbogen Gas | 95% O2, 5% CO2 |

| Guinea Pig | Male, 300-400g |

| Suture Thread | Silk or cotton |

Equipment

| Equipment | Specifications |

| Organ Bath System | Minimum 10 mL chamber volume, with heating and gas supply |

| Isotonic Transducer | For measuring muscle contractions |

| Data Acquisition System | Compatible with the transducer |

| Dissection Tools | Scissors, forceps, petri dish |

| Syringes and Needles | For solution preparation and tissue flushing |

| Micropipettes | For accurate drug administration |

| Water Bath | To maintain temperature |

Solutions Preparation

Tyrode's Physiological Salt Solution (1 Liter)

| Component | Molar Mass ( g/mol ) | Concentration (mM) | Weight (g) |

| NaCl | 58.44 | 136.9 | 8.0 |

| KCl | 74.55 | 2.68 | 0.2 |

| CaCl2·2H2O | 147.01 | 1.8 | 0.264 |

| MgCl2·6H2O | 203.30 | 1.05 | 0.213 |

| NaHCO3 | 84.01 | 11.9 | 1.0 |

| NaH2PO4·H2O | 137.99 | 0.42 | 0.058 |

| Glucose | 180.16 | 5.55 | 1.0 |

Preparation Note: Dissolve salts in 800 mL of distilled water, then add glucose. Adjust the final volume to 1 Liter. Prepare fresh daily and bubble with carbogen gas for at least 30 minutes before use, while maintaining the solution at 37°C.

Stock Solutions

| Drug | Stock Concentration | Solvent |

| Acetylcholine Chloride | 10 mM | Distilled Water |

| Potassium Chloride | 2 M | Distilled Water |

| This compound | 10 mM | Distilled Water |

Note: Store stock solutions at 2-8°C. On the day of the experiment, prepare serial dilutions as required.

Tissue Preparation: Isolated Guinea Pig Ileum

-

Humanely euthanize a guinea pig via a stunning blow to the head followed by cervical dislocation.

-

Open the abdominal cavity and locate the caecum. Identify the ileum, the terminal section of the small intestine.

-

Carefully excise a segment of the ileum (approximately 10-15 cm from the ileo-caecal junction) and place it in a petri dish containing fresh, carbogen-aerated Tyrode's solution at 37°C.

-

Gently flush the lumen of the ileum segment with Tyrode's solution using a syringe to remove any intestinal contents.

-

Cut the ileum into 2-3 cm long segments.

-

Tie a suture thread to each end of a segment. Be careful not to occlude the lumen.

Organ Bath Setup and Experimental Procedure

-

Mounting: Secure one end of the ileum segment to the tissue holder in the organ bath chamber and the other end to the isotonic transducer.

-

Tension: Apply a resting tension of 0.5-1.0 g to the tissue.

-

Equilibration: Allow the tissue to equilibrate in the organ bath containing Tyrode's solution at 37°C, continuously bubbled with carbogen, for 30-60 minutes. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.

-

Viability Check: After equilibration, induce a submaximal contraction by adding a standard dose of acetylcholine (e.g., final concentration of 1 µM). Once the contraction plateaus, wash the tissue three times with fresh Tyrode's solution and allow it to return to the baseline resting tension.

-

Induction of Contraction: Induce a sustained contraction using either acetylcholine (final concentration of 10 µM) or high potassium chloride (final concentration of 40 mM). Wait for the contraction to reach a stable plateau. This will serve as the maximal contraction for the purpose of calculating inhibition.

-

This compound Administration (Dose-Response):

-

Once a stable contraction is achieved, add this compound to the organ bath in a cumulative, logarithmic manner (e.g., final concentrations of 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M).

-

Allow the tissue to respond to each concentration until a stable response is observed before adding the next concentration.

-

-

Washout: After the final concentration of this compound, thoroughly wash the tissue with fresh Tyrode's solution until it returns to the baseline.

Data Presentation and Analysis

Data Collection

Record the contractile force (in grams or millinewtons) continuously throughout the experiment. The data of interest is the amplitude of the contraction.

Calculation of Percentage Inhibition

The inhibitory effect of this compound is expressed as a percentage of the maximum contraction induced by the agonist (acetylcholine or KCl).

Formula: Percentage Inhibition = (1 - (Amplitude in presence of Alverine / Amplitude of maximal contraction)) * 100

Dose-Response Curve

Plot the percentage inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis). This will generate a sigmoidal dose-response curve.

IC50 Determination

The IC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) can be determined from the dose-response curve using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

Summary of Experimental Concentrations

| Substance | Final Bath Concentration | Purpose |

| Acetylcholine (ACh) | 10 µM | Induce sustained contraction |

| Potassium Chloride (KCl) | 40 mM | Induce sustained contraction |

| This compound | 1 nM - 100 µM (log scale) | To determine dose-dependent inhibition |

Visualizations

Experimental Workflow

References

Application Note: Quantification of Alverine Tartrate in Pharmaceutical Formulations by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Alverine tartrate in pharmaceutical dosage forms. The method is simple, precise, and accurate, making it suitable for routine quality control and stability testing of this compound products. The developed isocratic method utilizes a C18 column with UV detection, ensuring reliable and reproducible results. All experimental protocols and validation data are presented herein.

Introduction

Alverine is a smooth muscle relaxant used for the treatment of gastrointestinal spasms and irritable bowel syndrome. It is commonly available as a citrate or tartrate salt in oral dosage forms such as capsules. Accurate quantification of the active pharmaceutical ingredient (API) is crucial to ensure the safety and efficacy of the final product. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy. This document provides a detailed protocol for the determination of this compound using an isocratic RP-HPLC method.

Experimental Protocol

This section outlines the necessary equipment, reagents, and detailed procedures for the analysis of this compound.

2.1. Equipment and Materials

-

HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

HPLC vials

2.2. Reagents and Chemicals

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Purified water (HPLC grade)

2.3. Preparation of Solutions

2.3.1. Mobile Phase Preparation (Acetonitrile:Phosphate Buffer, 60:40 v/v)

-

Phosphate Buffer (pH 3.7): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.7 with orthophosphoric acid.

-

Mobile Phase: Mix 600 mL of acetonitrile with 400 mL of the prepared phosphate buffer. Degas the solution by sonication for 15 minutes before use.

2.3.2. Standard Stock Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

2.3.3. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 5-30 µg/mL. These solutions are to be used for constructing the calibration curve.

2.4. Sample Preparation (from Capsules)

-

Weigh the contents of 20 this compound capsules and calculate the average weight.

-

Accurately weigh a quantity of the capsule powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 100 µg/mL.

-

Further dilute 2 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of 20 µg/mL for analysis.

2.5. Chromatographic Conditions

The following optimized chromatographic conditions are employed for the analysis:

| Parameter | Condition |

| Mode of Operation | Isocratic |

| Stationary Phase | C18 column (250 mm × 4.6 mm i.d., 5µm) |

| Mobile Phase | Acetonitrile : Phosphate buffer pH 3.7 (60:40 % v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

Method Validation Summary

The described method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and their acceptance criteria.

| Parameter | Acceptance Criteria |

| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas < 2.0% (for 6 replicate injections) |

| Linearity and Range | Correlation coefficient (r²) ≥ 0.999 over the concentration range of 5-30 µg/mL. |

| Accuracy (% Recovery) | 98.0% - 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).[1] |

| Precision (%RSD) | - Intra-day: %RSD ≤ 2.0%- Inter-day: %RSD ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). |

Data Presentation

The concentration of this compound in the sample is calculated using the calibration curve generated from the peak areas of the working standard solutions.

Calculation:

The final amount of this compound per capsule can then be determined based on the initial sample weight and dilution factors.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note is suitable for the routine quantification of this compound in pharmaceutical formulations. The method is straightforward, employing common reagents and instrumentation, and demonstrates excellent performance characteristics in terms of linearity, accuracy, and precision. This protocol can be readily implemented in a quality control laboratory for the analysis of this compound products.

References

Application Notes and Protocols for Alverine Tartrate in Patch-Clamp Studies of Ion Channel Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alverine tartrate is a smooth muscle relaxant used clinically to alleviate abdominal pain and cramping associated with irritable bowel syndrome (IBS). Its mechanism of action is primarily attributed to its effects on ion channels, which play a crucial role in regulating smooth muscle contractility and neuronal excitability. Patch-clamp electrophysiology is a powerful technique to investigate the direct interactions of compounds like Alverine with specific ion channels at the molecular level. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on ion channel activity using patch-clamp techniques.

Mechanism of Action at the Ion Channel Level

Current research indicates that Alverine primarily targets L-type voltage-gated calcium channels (CaV1.x). Studies on guinea-pig detrusor smooth muscle cells have shown that Alverine at a concentration of 10 µM inhibits the inactivation of L-type Ca2+ channels. This leads to a paradoxical enhancement of spontaneous smooth muscle activity while suppressing evoked contractions. The inhibition of channel inactivation results in an increased calcium influx during action potentials.

While the primary focus of existing research has been on L-type calcium channels, the complete ion channel selectivity profile of this compound is not yet fully elucidated. Further investigation into its effects on other ion channels, such as voltage-gated sodium (Nav) and potassium (Kv) channels, is warranted to gain a comprehensive understanding of its pharmacological effects.

Quantitative Data

Currently, detailed dose-response curves and IC50 values for this compound on various ion channels are not extensively available in the public domain. The primary study identified reports effects at a concentration of 10 µM on L-type Ca2+ channels. The following table summarizes the available qualitative data.

| Ion Channel Family | Specific Channel | Cell Type | Alverine Concentration | Observed Effect | Reference |

| Voltage-Gated Ca2+ Channels (CaV) | L-type (CaV1.x) | Guinea-pig detrusor smooth muscle | 10 µM | Inhibition of channel inactivation | Christ, G. J., et al. (2008) |

Experimental Protocols

The following protocols are based on methodologies reported in the study of Alverine's effect on L-type calcium channels in detrusor smooth muscle cells. These can be adapted for studying this compound's effects on other ion channels and in different cell types.

Protocol 1: Whole-Cell Patch-Clamp Recording of L-type Ca2+ Currents in Smooth Muscle Cells

Objective: To measure the effect of this compound on L-type voltage-gated calcium channel currents in isolated smooth muscle cells.

1. Cell Preparation:

-

Isolate single smooth muscle cells from the tissue of interest (e.g., guinea-pig urinary bladder detrusor muscle) using enzymatic digestion.

-

A typical enzyme solution consists of papain and collagenase in a low-calcium physiological salt solution.

-

Gently triturate the tissue to release single cells.

-

Store the isolated cells in a low-calcium solution at 4°C for use on the same day.

2. Solutions and Reagents:

-

External Solution (Krebs solution), in mM: 120 NaCl, 5.9 KCl, 2.5 CaCl2, 1.2 MgCl2, 15.5 NaHCO3, 1.2 NaH2PO4, and 11.5 glucose, bubbled with 95% O2 and 5% CO2 to maintain pH 7.4.

-

Pipette Solution, in mM: 130 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, and 0.5 Tris-GTP, with pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium currents).

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent (e.g., DMSO or distilled water) and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

-

Use a standard patch-clamp setup equipped with an amplifier, data acquisition system, and microscope.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the pipette solution.

-

Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Elicit L-type Ca2+ currents using a voltage-step protocol (e.g., depolarizing steps from -60 mV to +60 mV in 10 mV increments for 200 ms).

4. Data Acquisition and Analysis:

-

Record currents before and after the application of this compound.

-

Perfuse the cell with the external solution containing the desired concentration of Alverine.

-

Analyze the changes in current amplitude, activation and inactivation kinetics, and the current-voltage (I-V) relationship.

-

To study the effect on inactivation, a two-pulse protocol can be employed.

Visualizations

Signaling Pathway of Alverine on L-type Ca2+ Channels

Caption: Alverine's inhibitory effect on L-type Ca2+ channel inactivation.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for investigating Alverine's effects using patch-clamp.

Logical Relationship of Alverine's Dual Effects

Caption: Alverine's paradoxical effects on smooth muscle contraction.

Preparation of Alverine Tartrate Solutions for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine tartrate is a smooth muscle relaxant investigated for its therapeutic potential in various cellular contexts. Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of L-type Ca2+ channels and the Rho kinase pathway, as well as the suppression of the NF-κB signaling cascade. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the solubilization, storage, and application of this compound, along with an overview of its known cellular mechanisms.

Properties of this compound

Alverine is the active compound, and while specific data for the tartrate salt is limited, information for Alverine citrate provides a strong basis for its handling and use in experimental settings. The citrate salt is a crystalline solid.[1]

Data Presentation: Physicochemical Properties and Solubility

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₇N · C₄H₆O₆ | (Calculated) |

| Molecular Weight | 431.5 g/mol | (Calculated) |

| Appearance | Crystalline solid | [1] |

| Storage (Solid) | 4°C for up to 4 years | [1] |

| Solubility in DMSO | ~22-100 mg/mL (for Alverine Citrate) | [2] |

| Solubility in PBS (pH 7.2) | ~1 mg/mL (for Alverine Citrate) | [1] |

Note: The solubility and stability data are based on Alverine citrate and are expected to be comparable for this compound. It is recommended to perform a small-scale solubility test before preparing large stock solutions.

Mechanism of Action and Signaling Pathways

Alverine exerts its effects on cells through multiple signaling pathways:

-

Inhibition of L-type Ca2+ Channels: Alverine can block L-type calcium channels, which are crucial for calcium influx and subsequent cellular responses in various cell types.[3] This inhibition can lead to the relaxation of smooth muscle cells.

-

Rho Kinase Inhibition: Alverine has been shown to suppress evoked activity by a mechanism similar to Rho kinase inhibitors. This pathway is involved in cell contraction, migration, and proliferation.

-

NF-κB Pathway Inhibition: Alverine has demonstrated anti-inflammatory properties by targeting Src kinase in the NF-κB signaling pathway. This leads to a reduction in the expression of pro-inflammatory genes.

Signaling Pathway Diagrams

References

Application Notes & Protocols for the Mass Spectrometry Analysis of Alverine Tartrate and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and validated protocols for the quantitative analysis of Alverine and its primary metabolites in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies outlined are crucial for pharmacokinetic studies, bioequivalence assessments, and drug metabolism research.

Introduction

Alverine is a spasmolytic agent used to relieve smooth muscle spasms. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential for drug development and clinical efficacy. Mass spectrometry offers the high sensitivity and selectivity required for the accurate quantification of Alverine and its metabolites in biological matrices. The primary metabolites of Alverine identified in human plasma are 4-hydroxy alverine (the active metabolite), N-desethyl alverine, and 4-hydroxy alverine glucuronide.[1][2][3] This document outlines the analytical methods for their simultaneous or separate quantification.

Metabolic Pathway of Alverine

Alverine undergoes significant metabolism in the body. The main metabolic pathways include hydroxylation to form the active metabolite 4-hydroxy alverine, N-dealkylation to produce N-desethyl alverine, and subsequent glucuronidation of the hydroxylated metabolite.[1][2][3] Notably, the parent drug, Alverine, accounts for only about 3% of the total circulating drug-related moieties, while the active metabolite, 4-hydroxy alverine (both free and conjugated), constitutes approximately 94%.[1][2][3]

Experimental Protocols

Two distinct HPLC-MS/MS methods have been developed for the comprehensive analysis of Alverine and its metabolites in human plasma.[1][2]

-

Method A: Simultaneous quantification of Alverine, 4-hydroxy alverine, and N-desethyl alverine.

-

Method B: Quantification of 4-hydroxy alverine glucuronide.

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of analytes from human plasma.[4][5]

Materials:

-

Human plasma samples

-

Internal Standards (IS): d5-alverine and d5-4-hydroxy alverine for Method A, buprenorphine-3-β-D-glucuronide for Method B[2]

-

SPE cartridges (e.g., Phenomenex Strata-X or Oasis HLB)[4][5]

-

Methanol

-

Acetonitrile

-

Ammonium formate solution (10mM)[4]

-

Vortex mixer

-

Centrifuge

Protocol:

-

Thaw frozen plasma samples to room temperature.

-

To a 0.5 mL aliquot of plasma, add the appropriate internal standard solution.[5]

-

Vortex the sample for 30 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with an appropriate washing solution to remove interferences.

-

Elute the analytes with an organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions

Method A (Alverine, 4-hydroxy alverine, N-desethyl alverine):

-

Column: Discovery C18 (12.5 cm × 2.1 mm; 5 µm)[2] or Symmetry Shield RP18 (150 mm × 3.9 mm, 5µm)[4]

-

Mobile Phase: Acetonitrile and 10mM ammonium formate (65:35, v/v)[4]

-

Flow Rate: 0.4 mL/min[5]

-

Column Temperature: 30 °C[5]

-

Injection Volume: 10 µL

Method B (4-hydroxy alverine glucuronide):

-

Column: Discovery C18 (12.5 cm × 2.1 mm; 5 µm)[2]

-

Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Flow Rate: 0.5 mL/min

-